molecular formula C13H8Cl3NO3 B2964589 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 242797-47-3

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2964589
CAS No.: 242797-47-3
M. Wt: 332.56
InChI Key: DYYRSIHGNPWBMC-UHFFFAOYSA-N
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Description

“5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the molecular formula C13H8Cl3NO3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(C(C(O)=O)=CC(Cl)=C1)N1CC(C(Cl)=C2)=CC=C2Cl . This notation provides a way to describe the structure of a chemical compound in a textual format.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.57 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Applications in Scientific Research

Antimicrobial Activity

Chlorogenic acid, a compound with a structure that includes chloro and carboxylic acid functional groups similar to the query compound, exhibits antimicrobial activity against a wide range of organisms. This suggests that compounds with similar structural features may also possess antimicrobial properties useful in the development of new antibiotics or disinfectants (Jesús Santana-Gálvez et al., 2017).

Antioxidant Properties

Compounds with chloro and pyridine carboxylic acid functionalities, like chlorogenic acid, have demonstrated significant antioxidant activity. These properties make them candidates for the formulation of dietary supplements and functional foods aimed at preventing oxidative stress-related diseases (Huijie Lu et al., 2020).

Biochemical Research

In biochemical research, the interactions of carboxylic acids with biological molecules provide insights into drug design and the development of therapeutic agents. For instance, understanding how these compounds interact with enzymes and receptors can lead to the development of new medications with improved efficacy and reduced side effects (W. Lewandowski et al., 2005).

Environmental Studies

Research on compounds with chloro and carboxylic acid groups also extends to environmental sciences, where their behavior, degradation, and impact on ecosystems are studied. This includes examining the effects of such compounds on water quality and their potential as environmental pollutants (Natana Raquel Zuanazzi et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s used in proteomics research, which suggests it may interact with proteins in some way .

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding skin contact (P280) and seeking medical advice if skin irritation or rash occurs (P333 + P313) .

Properties

IUPAC Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(10(15)4-9)5-17-6-8(13(19)20)3-11(16)12(17)18/h1-4,6H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYRSIHGNPWBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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